REACTION_CXSMILES
|
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([Mg]Br)=[CH:3][CH:2]=1.C1(C)C=CC(Br)=CC=1.[Mg].[CH:19]12[O:25][CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24]2>O1CCCC1>[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH:20]2[OH:25])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)[Mg]Br)C
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)Br)C
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C12C(CCCC1)O2
|
Name
|
2h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at −20° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
1 g CuBr-dimethylsulfid complex was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction warmed to 0° C. at which
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
With cooling the temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 25° C
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with tert.-butyl methyl ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue, 18.25 g slightly yellow crystals was re-crystallizes from n-hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)C1C(CCCC1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |